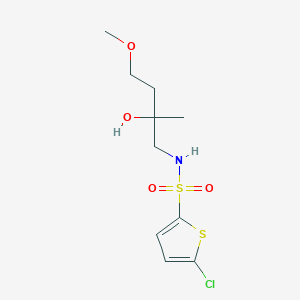

5-氯-N-(2-羟基-4-甲氧基-2-甲基丁基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H16ClNO4S2 and a molecular weight of 313.81. It has been studied as a potential therapeutic agent for human Multiple Sclerosis (MS) due to its inhibitory effects on the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome .

科学研究应用

- Glyburide Synthesis : This compound serves as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Glyburide helps regulate blood sugar levels by stimulating insulin release from pancreatic beta cells .

- Chalcone Synthesis : 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide can be used to prepare chalcones. Chalcones are versatile compounds with applications in drug discovery, as they exhibit diverse biological activities. Researchers often modify chalcone derivatives to create novel molecules for various purposes .

- Pyrazoline Derivatives : By utilizing chalcones derived from this compound, scientists can synthesize pyrazoline derivatives. These derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers explore their potential as drug candidates .

- Thiophene-Based Materials : The presence of a thiophene moiety in this compound makes it interesting for materials science. Thiophenes are commonly used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (solar cells). Researchers investigate their electrical conductivity, stability, and optoelectronic properties .

- Enzyme Inhibitors : Researchers may explore the inhibitory effects of this compound on specific enzymes. Investigating its interaction with enzymes involved in disease pathways (e.g., kinases, proteases) could lead to the development of enzyme inhibitors for therapeutic purposes .

- Target Identification : Scientists can use this compound as a chemical probe to identify its biological targets. By studying its interactions with proteins or nucleic acids, researchers gain insights into cellular processes and potential drug targets .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chalcone Derivatives

Pharmaceutical Research

Materials Science and Organic Electronics

Biological Studies and Enzyme Inhibition

Chemical Biology and Target Identification

作用机制

This compound has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in the immune response. It dose-dependently inhibited LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC 50 of 8.45 ± 1.56 μM . This inhibition was also confirmed using mouse bone-marrow-derived macrophages and LPS-challenged mice in vivo .

未来方向

The compound has shown promising results in the treatment of Multiple Sclerosis (MS), a neurological disorder. It delayed the progression and reduced the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, in both prophylactic and therapeutic settings . This strongly encourages further development of this lead compound as a potential therapeutic agent for human MS .

属性

IUPAC Name |

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNOLGIUVCLIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)

![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)

![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)

![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)

![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889016.png)

![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)

![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)